Functional Isomer Differentiation from 4-ene VPA by Reactive-FAPAMS Mass Spectrometry
γ-Valprolactone and 4-ene VPA share the identical molecular formula C₈H₁₄O₂ and monoisotopic mass (142.099 Da), rendering them indistinguishable by conventional single-stage mass spectrometry. Zhang et al. (2021) demonstrated that reactive flowing atmospheric-pressure afterglow mass spectrometry (reactive-FAPAMS) incorporating methylamine (MA) reagent vapor achieves instantaneous, unambiguous differentiation of these two functional isomers [1]. Under identical reactive-FAPAMS conditions, 4-ene VPA yields only the protonated acylation product [M + MA – H₂O + H]⁺, whereas γ-valprolactone produces both [M + MA – H₂O + H]⁺ and the protonated intermediate [M + MA + H]⁺, providing a binary diagnostic signature [1]. A validated quantitative method for resolving mixtures of the two isomers was also established in the same study [1].
| Evidence Dimension | Reactive-FAPAMS product ion signature (functional isomer differentiation) |
|---|---|
| Target Compound Data | γ-Valprolactone: two detectable product ion peaks — [M + MA – H₂O + H]⁺ and [M + MA + H]⁺ |
| Comparator Or Baseline | 4-ene VPA (CAS 1575-72-0): only one detectable product ion peak — [M + MA – H₂O + H]⁺ |
| Quantified Difference | Qualitative binary discrimination: presence vs. absence of the [M + MA + H]⁺ intermediate ion peak enables definitive isomer assignment |
| Conditions | Reactive-FAPAMS with methylamine reagent vapor; ambient ionization; no chromatographic pre-separation |
Why This Matters
For procurement supporting forensic toxicology or clinical metabolomics workflows, the ability to analytically resolve γ-valprolactone from its co-formula hepatotoxic isomer 4-ene VPA is a hard specification requirement that cannot be met by the isomer alone without this validated method.
- [1] Zhang D, Oliva M, Prada-Tiedemann P, Gamez G. Instantaneous Differentiation of Functional Isomers via Reactive Flowing Atmospheric Pressure Afterglow Mass Spectrometry. Anal Chem. 2021;93(29):9986–9994. doi:10.1021/acs.analchem.0c04867 View Source
